molecular formula C10H7ClFNO B3157737 4-Chloro-6-fluoro-7-methoxyquinoline CAS No. 851985-92-7

4-Chloro-6-fluoro-7-methoxyquinoline

Cat. No. B3157737
CAS RN: 851985-92-7
M. Wt: 211.62 g/mol
InChI Key: GNZAVVFCQPSILT-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-7-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . This compound is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-fluoro-7-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a fluorine atom at the 6th position, and a methoxy group (-OCH3) at the 7th position .


Physical And Chemical Properties Analysis

4-Chloro-6-fluoro-7-methoxyquinoline has a molecular weight of 211.62 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Chemosensor Applications

One application of a compound similar to 4-Chloro-6-fluoro-7-methoxyquinoline, namely 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, is in the development of chemosensors. This compound has shown selective response to Cd2+ ions over other metal ions, marked by a significant increase in fluorescence. Such a feature is particularly useful for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Antibiotics

Halogenated quinoline building blocks, closely related to 4-Chloro-6-fluoro-7-methoxyquinoline, are extensively used in antimicrobial drug discovery. A practical and scalable synthesis route for such halogenated quinolines has been developed, which is crucial for synthesizing antibiotics (Flagstad et al., 2014).

Molecular Structure Analysis

The compound 4-Chloro-8-methoxyquinoline-2(1H)-one, which shares structural similarities with 4-Chloro-6-fluoro-7-methoxyquinoline, has been analyzed for its molecular geometry using density functional theory. Such studies are significant for understanding the electronic characteristics and potential applications in antimicrobial activities (Murugavel et al., 2017).

Fluorescence Studies

The fluorescence properties of compounds like 6-methoxyquinoline have been studied, which can be insightful for similar compounds like 4-Chloro-6-fluoro-7-methoxyquinoline. These studies focus on the pH dependence of fluorescence and are relevant in biochemical and pharmaceutical contexts (Schulman et al., 1974).

properties

IUPAC Name

4-chloro-6-fluoro-7-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAVVFCQPSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-7-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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